molecular formula C11H13BrFNO B1415812 1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol CAS No. 2159540-27-7

1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1415812
CAS No.: 2159540-27-7
M. Wt: 274.13 g/mol
InChI Key: RFKBVHHACGGUIM-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol (CAS: 2070827-16-4) is a pyrrolidine-based organic compound with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.14 g/mol . The structure features a pyrrolidin-3-ol core substituted with a 4-bromo-3-fluorobenzyl group. This compound is utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors or GPCR modulators due to its polar and lipophilic balance .

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKBVHHACGGUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 4-bromo-3-fluorobenzyl bromide with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to the removal of halogen substituents.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol, highlighting differences in substituents, ring systems, and physicochemical properties:

Compound Name Core Structure Substituents/Aromatic System Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
This compound Pyrrolidin-3-ol 4-Bromo-3-fluorophenyl C₁₁H₁₃BrFNO 274.14 2070827-16-4 Reference compound
1-[(3-Methoxyphenyl)methyl]azetidin-3-ol Azetidin-3-ol 3-Methoxyphenyl C₁₁H₁₅NO₂ 193.25 111043-53-9 Smaller azetidine ring; methoxy vs. halogen substituents
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one Pyrrolidin-2-one 4-Bromo-3-methylphenyl C₁₁H₁₂BrNO 254.12 197450-39-8 Ketone (lactam) vs. hydroxyl; methyl vs. fluorine substituent
1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-ol Pyrrolidin-3-ol 5-Bromothiophene C₉H₁₂BrNOS 262.17 N/A Thiophene vs. benzene; sulfur atom alters electronic properties
4-[(4-Bromo-3-fluorophenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione Thiomorpholine-1,1-dione 4-Bromo-3-fluorophenyl C₁₁H₁₂BrFNO₂S 337.19 1628047-87-9 Thiomorpholine core with sulfone group; increased polarity

Analysis of Structural Variations and Implications

Ring System Modifications Azetidine vs. Pyrrolidine: The azetidine analog (1-[(3-Methoxyphenyl)methyl]azetidin-3-ol) has a four-membered ring, reducing conformational flexibility compared to the five-membered pyrrolidine. This may decrease binding entropy in target interactions but improve metabolic stability . Thiomorpholine vs.

Functional Group Differences Hydroxyl vs. Ketone: The pyrrolidin-2-one analog (1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one) replaces the hydroxyl group with a ketone, eliminating hydrogen-bond donor capacity but increasing lipophilicity. This could alter membrane permeability or target selectivity . Thiophene vs. Benzene: The thiophene-containing analog (1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-ol) introduces a sulfur heterocycle, which may enhance π-stacking interactions or alter metabolic pathways due to thiophene’s susceptibility to oxidation .

Substituent Effects Halogen vs. Methoxy: The methoxy group in 1-[(3-Methoxyphenyl)methyl]azetidin-3-ol provides electron-donating effects, contrasting with the electron-withdrawing bromo and fluoro substituents in the reference compound. This difference impacts aromatic ring reactivity and interactions with hydrophobic binding pockets . Methyl vs.

Biological Activity

1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol, with the CAS number 2159540-27-7, is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 4-bromo-3-fluorobenzyl group and a hydroxyl group at the 3-position. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C11H13BrFNO. The presence of halogen substituents, specifically bromine and fluorine, enhances its electronic properties, potentially affecting its biological interactions.

PropertyValue
Molecular Formula C11H13BrFNO
Molecular Weight 274.13 g/mol
IUPAC Name This compound
CAS Number 2159540-27-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, potentially influencing various biochemical pathways. Research indicates that similar compounds often exhibit antimicrobial properties, which may also apply to this compound due to its pyrrolidine framework and halogen substituents .

Antimicrobial Properties

Research has shown that pyrrolidine derivatives can exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine alkaloids have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrrolidine derivatives:

Compound NameStructure CharacteristicsNotable Activity
4-Bromo-3-fluoroanisole Similar halogen substituentsModerate antibacterial activity
1-Bromo-3-fluorobenzene Lacks the pyrrolidine ringLimited biological activity
Pyrrolidine Alkaloids Various substitutionsBroad spectrum antimicrobial effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol

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